PD-118057

hERG activation cardiac electrophysiology potency comparison

PD-118057 is a mechanistically defined Type 2 hERG activator that increases peak outward current by 111% at 10 μM without affecting INa, ICa,L, IK1, or IKs. Unlike Type 1 agonists (e.g., RPR260243), it attenuates inactivation (+19 mV V0.5 shift) without altering deactivation kinetics, ensuring clean electrophysiological data. Binding site mapped to F619/L646 — ideal for mutagenesis-based structure-function studies. Validated in ex vivo cardiac wedge preparations for IKr blocker-induced APD/QT reversal.

Molecular Formula C21H17Cl2NO2
Molecular Weight 386.3 g/mol
CAS No. 313674-97-4
Cat. No. B1678593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-118057
CAS313674-97-4
Synonyms2-(4-(2-(3,4-dichlorophenyl)ethyl)phenylamino)benzoic acid
PD 118057
PD-118057
PD118057
Molecular FormulaC21H17Cl2NO2
Molecular Weight386.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)CCC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C21H17Cl2NO2/c22-18-12-9-15(13-19(18)23)6-5-14-7-10-16(11-8-14)24-20-4-2-1-3-17(20)21(25)26/h1-4,7-13,24H,5-6H2,(H,25,26)
InChIKeyZCQOSCDABPVAFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PD-118057 (CAS 313674-97-4) – hERG Kv11.1 Potassium Channel Activator for Cardiac Electrophysiology Research


PD-118057 (CAS 313674-97-4; chemical name: 2-[[4-[2-(3,4-dichlorophenyl)ethyl]phenyl]amino]benzoic acid) is a small-molecule activator of the human ether-a-go-go-related gene (hERG) Kv11.1 potassium channel [1]. As a mechanistically defined Type 2 hERG agonist, PD-118057 selectively attenuates fast P-type inactivation of hERG1 channels without slowing channel deactivation, thereby enhancing K+ conductance and increasing peak outward current [2]. The compound exhibits no major effect on INa, ICa,L, IK1, or IKs currents in isolated cardiomyocytes, demonstrating functional selectivity for the hERG channel [3].

Why PD-118057 Cannot Be Substituted with Generic hERG Activators or Class Analogs in Cardiac Safety and Electrophysiology Studies


hERG channel activators are not functionally interchangeable due to fundamentally divergent mechanisms of action. The hERG activator class is subdivided into Type 1 agonists (e.g., RPR260243) that slow deactivation, and Type 2 agonists (e.g., PD-118057, NS1643) that attenuate inactivation without affecting deactivation kinetics [1]. Substituting PD-118057 with a Type 1 agonist such as RPR260243 yields quantitatively and mechanistically distinct outcomes: at 10 μM, PD-118057 increases hERG current by 111% whereas RPR260243 produces only a 15% increase under comparable conditions [2]. Moreover, PD-118057 exhibits no effect on the gating or kinetic properties of hERG channels, whereas RPR260243 alters these parameters [3]. Generic substitution without mechanistic and quantitative validation therefore introduces experimental irreproducibility and confounds data interpretation in cardiac electrophysiology, arrhythmia modeling, and drug safety screening applications.

PD-118057 Product-Specific Quantitative Differentiation: Head-to-Head Evidence Versus Comparators


PD-118057 vs. RPR260243: 7.4-Fold Greater hERG Current Enhancement at 10 μM

PD-118057 produces a substantially greater magnitude of hERG current enhancement compared to the Type 1 hERG agonist RPR260243. At 10 μM, PD-118057 increases hERG current by 111% in rabbit ventricular wedge preparations, whereas RPR260243 produces only a 15% increase at the identical concentration, representing a 7.4-fold greater current enhancement with PD-118057 [1].

hERG activation cardiac electrophysiology potency comparison

PD-118057 vs. RPR260243: Distinct Biophysical Mechanism — Attenuates Inactivation Without Slowing Deactivation

PD-118057 and RPR260243 differ fundamentally in their mechanism of hERG channel activation. PD-118057 is a Type 2 agonist that attenuates fast P-type inactivation without affecting deactivation kinetics, whereas RPR260243 is a Type 1 agonist that slows deactivation [1]. At 10 μM, PD-118057 shifted the half-point for inactivation (V0.5) of wild-type hERG1 channels by +19 mV, while deactivation time constants remained unchanged [2]. In contrast, RPR260243 does not alter the inactivation V0.5 but significantly prolongs deactivation time constants.

hERG gating channel kinetics Type 2 agonist

PD-118057 Concentration-Response: EC50 of 2.9–3.1 μM for hERG Activation in Xenopus Oocytes

PD-118057 activates hERG1 channels with a well-defined concentration-response relationship. The EC50 for PD-118057-dependent increase in peak outward hERG current is 3.1 μM (Hill coefficient = 1.9, n = 3–7), and the EC50 for the shift in the half-point for inactivation (V0.5) is 2.9 μM (Hill coefficient = 2.0, n = 3–7) [1]. In HEK293 cells stably expressing hERG, PD-118057 produced concentration-dependent increases in peak tail hERG current of 5.5 ± 1.1% at 1 μM, 44.8 ± 3.1% at 3 μM, and 111.1 ± 21.7% at 10 μM [2].

EC50 potency concentration-response

PD-118057 Functional Selectivity: No Major Effect on INa, ICa,L, IK1, or IKs Currents

PD-118057 exhibits functional selectivity for the hERG (Kv11.1) channel over other major cardiac ion channels. In isolated guinea pig cardiomyocytes, PD-118057 showed no major effect on sodium current (INa), L-type calcium current (ICa,L), inward rectifier potassium current (IK1), or slow delayed rectifier potassium current (IKs) [1]. This selectivity profile contrasts with certain other hERG modulators such as RPR260243, which weakly inhibits L-type Ca2+ channels [2].

ion channel selectivity off-target profiling cardiac safety

PD-118057 Efficacy in LQT2 Models: Prevents Dofetilide-Induced APD and QT Prolongation at 3 μM

PD-118057 demonstrates functional efficacy in reversing pathological action potential prolongation. In arterially perfused rabbit ventricular wedge preparations, PD-118057 shortened action potential duration (APD) and QT interval in a concentration-dependent manner. At 3 μM, PD-118057 completely prevented APD and QT prolongation induced by the IKr blocker dofetilide, and eliminated dofetilide-induced early after-depolarizations [1]. This contrasts with thapsigargin, which rescues trafficking-defective hERG mutants but does not prevent drug-induced QT prolongation via the same direct channel activation mechanism.

LQT2 arrhythmia action potential duration QT interval

PD-118057 Binding Site Defined: Hydrophobic Pocket at Pore Helix (F619/L646); Mutations Eliminate Activity

The molecular binding site of PD-118057 has been precisely mapped via scanning mutagenesis, enabling rational experimental design and interpretation of mutant channel studies. PD-118057 binds to a hydrophobic pocket formed by L646 of one hERG1 subunit and F619 of an adjacent subunit within the pore helix region [1]. Single mutations of F619 or L646 eliminated PD-118057 agonist activity, whereas mutations of adjacent residues C643 and M645 enhanced drug activity [2]. This binding site is distinct from the binding region of Type 1 agonists such as RPR260243, which interacts with residues in the S4–S5 linker and cytoplasmic ends of S5 and S6 [3].

binding site structure-activity relationship mutagenesis

PD-118057 Optimal Research Applications: Where This hERG Activator Delivers Unique Scientific Value


Cardiac Safety Pharmacology: Acute Reversal of Drug-Induced QT Prolongation in Ex Vivo Preparations

PD-118057 at 3–10 μM is the appropriate tool compound for studies requiring acute functional reversal of IKr blocker-induced action potential duration and QT interval prolongation in ex vivo cardiac wedge or isolated heart models. As demonstrated in arterially perfused rabbit ventricular wedge preparations, 3 μM PD-118057 completely prevented dofetilide-induced APD/QT prolongation and eliminated early after-depolarizations [1]. This application leverages the compound's direct hERG activation mechanism rather than trafficking rescue, distinguishing it from agents like thapsigargin.

hERG Gating Mechanism Studies: Selective Investigation of Inactivation Without Deactivation Perturbation

For electrophysiologists studying the biophysical separation of hERG channel inactivation and deactivation gating processes, PD-118057 is the preferred tool. The compound selectively attenuates fast P-type inactivation (+19 mV V0.5 shift at 10 μM) without affecting deactivation time constants [2]. This contrasts with Type 1 agonists such as RPR260243, which slow deactivation, enabling PD-118057 to serve as a clean probe for inactivation-specific pharmacology [3].

hERG Mutant Structure-Function Mapping Using Site-Directed Mutagenesis

PD-118057 is uniquely suited as a probe in mutagenesis-based structure-function studies of the hERG pore helix region. Its binding site has been definitively mapped to a hydrophobic pocket formed by F619 and L646, with single mutations of these residues completely abolishing agonist activity [4]. This well-characterized binding site enables researchers to validate mutant channel expression and functional integrity, or to design mutations that specifically interrogate the pore helix's role in inactivation gating.

Selective hERG Activation Without Off-Target Cardiac Ion Channel Confounding

PD-118057 is the appropriate hERG activator for experiments requiring clean functional selectivity. In isolated guinea pig cardiomyocytes, PD-118057 showed no major effect on INa, ICa,L, IK1, or IKs currents [5]. This selectivity profile is superior to that of RPR260243 (which weakly inhibits L-type Ca2+ channels) and PD-307243 (which activates IKs and ICa,L) [6]. Researchers seeking to attribute observed electrophysiological changes exclusively to hERG channel activation should select PD-118057 over less selective alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD-118057

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.